![molecular formula C25H23ClN2O3S B2558108 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide CAS No. 686749-08-6](/img/structure/B2558108.png)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide
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Description
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Chiron Corporation and has since been developed by Stemgent, a company that specializes in stem cell research. CHIR-99021 has been shown to have a wide range of applications in various fields, including stem cell research, cancer research, and neuroscience.
Scientific Research Applications
Synthesis and Characterization
The synthesis of sulfonyl derivatives of phenoxyacetamide and related compounds illustrates the broad interest in the chemical modification of acetamide derivatives for various applications, including the synthesis of more complex molecules with potential biological activity. For example, the transformation of phenoxyacetamide into sulfonamides and sulfonohydrazides demonstrates the versatility of these chemical frameworks for further functionalization (Cremlyn & Pannell, 1978).
Optical Imaging for Cancer Detection
The development of water-soluble near-infrared dyes for cancer detection using optical imaging is a direct application of these compounds in biomedical research. A novel dye, developed through asymmetric synthesis, exhibited enhanced quantum yield and stability, demonstrating its potential for bioconjugation and use in molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Molecular Docking and Structural Analysis
Research on acetamide derivatives also extends to their structural analysis and potential as inhibitors or modulators of biological targets. For instance, molecular docking studies of 2-[(diphenylmethyl)sulfinyl]acetamide analogues have provided insights into their selective binding to monoamine transporters, suggesting avenues for the development of new therapeutics for psychostimulant abuse (Okunola-Bakare et al., 2014).
Pharmacological Evaluation
The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate further demonstrate the application of these chemical frameworks in the development of compounds with antibacterial and anti-enzymatic potential. This research exemplifies the ongoing exploration of acetamide derivatives for potential therapeutic applications (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFELWBCJZOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide |
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